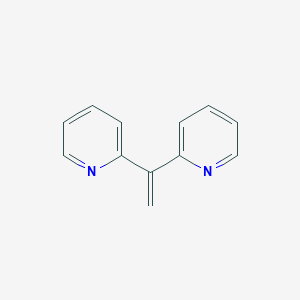
Pyridine, 2,2'-ethenylidenebis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2,2’-ethenylidenebis- is a heterocyclic aromatic organic compound with the molecular formula C₁₂H₁₀N₂. It consists of two pyridine rings connected by an ethenylidene bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyridine, 2,2’-ethenylidenebis- can be achieved through several methods. One common approach involves the condensation of 2-pyridinecarboxaldehyde with acetylene in the presence of a base, such as sodium hydroxide, to form the desired compound . Another method includes the cyclization of appropriate precursors under specific reaction conditions, such as using Grignard reagents or transition metal-catalyzed reactions .
Industrial Production Methods: Industrial production of pyridine, 2,2’-ethenylidenebis- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine, 2,2’-ethenylidenebis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents such as peracids.
Common Reagents and Conditions:
Oxidation: Peracids, such as m-chloroperbenzoic acid, are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent for reduction reactions.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridine compounds .
Applications De Recherche Scientifique
Pyridine, 2,2’-ethenylidenebis- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of pyridine, 2,2’-ethenylidenebis- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing cellular functions and signaling pathways . Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox states within biological systems .
Comparaison Avec Des Composés Similaires
Pyridine: A basic heterocyclic aromatic compound with a single nitrogen atom in the ring.
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.
Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom.
Comparison: Pyridine, 2,2’-ethenylidenebis- is unique due to its structure, which includes two pyridine rings connected by an ethenylidene bridge. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, compared to other similar compounds like pyridine, pyrimidine, and pyrrole . The presence of the ethenylidene bridge also allows for additional functionalization and derivatization, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
54416-76-1 |
|---|---|
Formule moléculaire |
C12H10N2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
2-(1-pyridin-2-ylethenyl)pyridine |
InChI |
InChI=1S/C12H10N2/c1-10(11-6-2-4-8-13-11)12-7-3-5-9-14-12/h2-9H,1H2 |
Clé InChI |
VXXRMBQHVJKWIC-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=CC=N1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
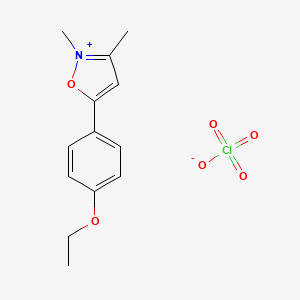

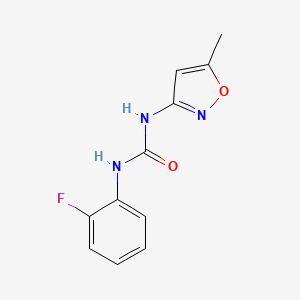
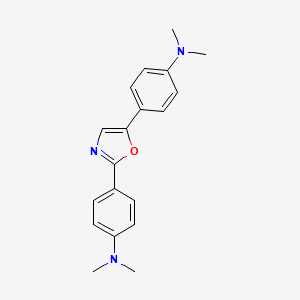
![N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide](/img/structure/B14637059.png)
![2-Methyl-2-[(propoxymethyl)peroxy]propane](/img/structure/B14637070.png)
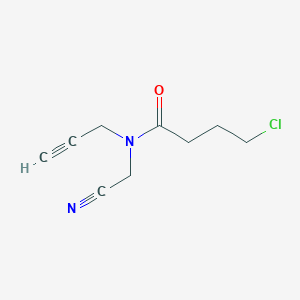
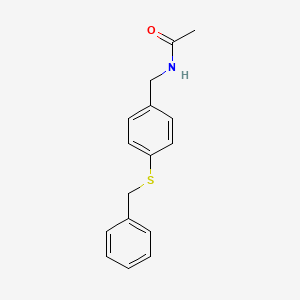
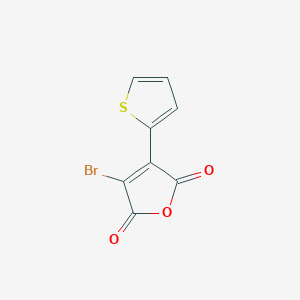
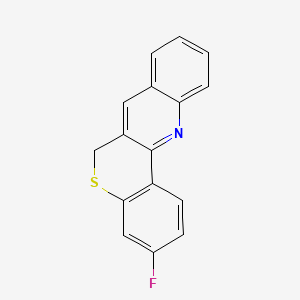
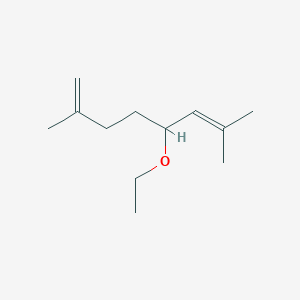
![6-nitro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637096.png)

